molecular formula C8H10ClNO2 B1453032 2,6-Dimethyl-nicotinic acid hydrochloride CAS No. 100960-91-6

2,6-Dimethyl-nicotinic acid hydrochloride

Cat. No. B1453032
CAS RN: 100960-91-6
M. Wt: 187.62 g/mol
InChI Key: PELPCJCHRYHXBE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-nicotinic acid hydrochloride consists of a pyridine ring with two methyl groups attached at the 2 and 6 positions, a carboxylic acid group at the 3 position, and a hydrochloride group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (187.62 g/mol), molecular formula (C8H10ClNO2), and its solid form .

Scientific Research Applications

2,6-Dimethyl-nicotinic acid hydrochloride has been studied for its potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases.

Mechanism of Action

Target of Action

2,6-Dimethyl-nicotinic acid hydrochloride, also known as Niacin, primarily targets the nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

This compound acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins . This compound is used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions .

Biochemical Pathways

The compound is involved in the metabolism of nicotine, where it acts as a precursor of nicotinamide coenzymes . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle .

Pharmacokinetics

It is known that the compound is used in pharmaceutical testing

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in metabolism and its impact on lipid levels. By acting as a precursor to nicotinamide coenzymes, it plays a crucial role in redox reactions and NAD-dependent pathways . By affecting lipid levels, it can help manage conditions like hyperlipidemia and dyslipidemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been studied for its potential use in plant disease resistance, indicating that it may interact with environmental factors in agricultural settings . .

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-Dimethyl-nicotinic acid hydrochloride in lab experiments include its low toxicity, high solubility, and stability. It is also relatively inexpensive and easy to synthesize. However, its limitations include its limited water solubility and its potential to interfere with other cellular pathways.

Future Directions

There are several future directions for the study of 2,6-Dimethyl-nicotinic acid hydrochloride. These include further investigation into its mechanism of action, its potential use as a therapeutic agent for the treatment of various diseases, and its potential use as a chemopreventive agent for cancer. Additionally, the development of novel derivatives of this compound with improved pharmacological properties is an area of future research.

Safety and Hazards

2,6-Dimethyl-nicotinic acid hydrochloride may cause serious eye irritation and is harmful to aquatic life . It’s recommended to wash skin thoroughly after handling, avoid release to the environment, and wear eye/face protection .

properties

IUPAC Name

2,6-dimethylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-4-7(8(10)11)6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELPCJCHRYHXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100960-91-6
Record name 2,6-dimethylpyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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